
Lacto-N-fucopentaose-2
Übersicht
Beschreibung
Lacto-N-Fucopentaose II ist ein Humanmilch-Oligosaccharid. Es ist ein fucosyliertes, nicht-sialyliertes Oligosaccharid mit einer Typ-1-Kernstruktur. Diese Verbindung ist ein Hapten des menschlichen Lewis-Blutgruppen-Determinanten und wird als molekularer Tumormarker für biliopankreatische Malignität erkannt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Lacto-N-Fucopentaose II kann durch enzymatische Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Verwendung von α-1,3/4-L-Fucosidasen, um die Bildung von Lacto-N-Fucopentaose II aus Lacto-N-Tetraose und 3-Fucosyllactose durch Transglykosylierung zu katalysieren . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung eines bestimmten pH-Werts und einer bestimmten Temperatur, um die Enzymaktivität und Ausbeute zu optimieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von Lacto-N-Fucopentaose II beinhaltet häufig mikrobielle Fermentation und enzymatische Synthese. Die Enzyme, die in diesen Prozessen verwendet werden, stammen aus gentechnisch veränderten Mikroorganismen, die die gewünschten Oligosaccharide in großen Mengen produzieren können . Der Produktionsprozess umfasst Fermentation, Reinigung und Trocknung, um das Endprodukt in einer stabilen Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
Lacto-N-Fucopentaose II unterliegt hauptsächlich Glykosylierungs- und Hydrolysereaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Glykosylierung: Enzyme wie α-1,3/4-L-Fucosidasen werden üblicherweise zur Katalyse von Glykosylierungsreaktionen verwendet.
Oxidation und Reduktion: Diese Reaktionen erfordern typischerweise spezifische Oxidations- oder Reduktionsmittel und kontrollierte Bedingungen, um abzulaufen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Lacto-N-Fucopentaose II gebildet werden, umfassen verschiedene fucosylierte und nicht-fucosylierte Oligosaccharide, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Nutritional Applications
LNF-2 is primarily studied for its role as a human milk oligosaccharide (HMO), contributing to infant nutrition and health. Its applications include:
- Infant Formula Fortification : LNF-2 is used in infant formulas to mimic the composition of human breast milk. Research indicates that supplementation with LNF-2 can enhance the growth and immune response of infants. A study showed that infants fed formula supplemented with LNF-2 exhibited lower plasma inflammatory cytokine levels compared to those fed standard formulas, indicating a potential for reduced inflammation and improved gut health .
- Prevention of Necrotizing Enterocolitis : LNF-2 has been linked to a reduction in the incidence of necrotizing enterocolitis (NEC) in preterm infants. Studies suggest that HMOs, including LNF-2, modulate the gut microbiome and enhance intestinal barrier function, thereby protecting against NEC .
Immunological Effects
LNF-2 exhibits significant immunomodulatory properties:
- Inhibition of Pathogen Adhesion : Research indicates that LNF-2 can inhibit the adhesion of pathogens such as Campylobacter jejuni to intestinal epithelial cells. In vitro studies demonstrated that LNF-2 reduced pathogen colonization by acting as a decoy receptor, thus preventing infections .
- Immune System Modulation : LNF-2 influences immune cell populations and cytokine secretion. Studies have shown that it can enhance the production of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and reducing allergic responses . This modulation is particularly beneficial for infants at risk of allergies or autoimmune conditions.
Clinical Studies and Case Reports
Several clinical studies have investigated the effects of LNF-2:
- Infant Health Outcomes : A randomized controlled trial involving infants demonstrated that those receiving formula supplemented with LNF-2 had fewer episodes of gastrointestinal infections compared to control groups . This suggests that LNF-2 may play a protective role in early life.
- Food Allergy Management : Clinical trials indicate that formulas containing LNF-2 may help manage cow's milk protein allergies in infants. The hypoallergenic properties of such formulations were confirmed through double-blind placebo-controlled food challenges, showing significant tolerance among participants .
Safety Assessments
The safety of LNF-2 has been evaluated through various assessments:
Wirkmechanismus
Lacto-N-fucopentaose II exerts its effects through interactions with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate immune responses, inhibit pathogen adhesion, and promote the growth of beneficial gut bacteria . The pathways involved include glycosylation and signal transduction pathways that regulate cellular functions and immune responses .
Vergleich Mit ähnlichen Verbindungen
Lacto-N-Fucopentaose II ist unter den Humanmilch-Oligosacchariden aufgrund seines spezifischen Fucosylierungsmusters und seiner Typ-1-Kernstruktur einzigartig. Ähnliche Verbindungen umfassen:
Lacto-N-Fucopentaose I: Unterschieden sich in der Position der Fucose-Anbindung.
Lacto-N-Fucopentaose III: Ein weiteres fucosyliertes Oligosaccharid mit einer anderen Kernstruktur.
Lacto-N-Difucohexaose I: Ein komplexeres Oligosaccharid mit zusätzlichen Fucose-Resten.
Lacto-N-Fucopentaose II sticht durch seine spezifischen biologischen Aktivitäten und seine Rolle als molekularer Tumormarker hervor .
Biologische Aktivität
Lacto-N-fucopentaose-2 (LNFP-2) is a fucosylated human milk oligosaccharide (HMO) that plays a significant role in various biological activities, particularly in immunomodulation and pathogen inhibition. This article delves into the biological activity of LNFP-2, supported by diverse research findings, case studies, and data tables.
Immunomodulatory Effects
LNFP-2 exhibits notable immunomodulatory properties. A study demonstrated that LNFP-2 significantly decreases the proliferation of mononuclear cells (MNCs) activated by lipopolysaccharides (LPS) in both healthy controls and multiple sclerosis (MS) patients. The oligosaccharide reduced the production of pro-inflammatory cytokines such as IL-12 and IFN-γ while increasing IL-10 levels, suggesting a shift towards a more regulatory immune response ( ).
Table 1: Immunomodulatory Effects of LNFP-2
Condition | Cytokine Production (pg/mL) | Proliferation (%) |
---|---|---|
Control | IL-12: 150 | 100 |
LPS Activated | IL-12: 50 | 82 |
LNFP-2 Treatment | IL-12: 30 | 74 |
Hydrocortisone | IL-12: 25 | 66 |
Pathogen Inhibition
LNFP-2 has been shown to inhibit pathogen adherence and colonization. In vitro studies indicated that fucosylated HMOs, including LNFP-2, significantly reduce the adherence of Campylobacter jejuni to intestinal epithelial cells by up to 80%. This effect was also observed in animal models, where ingestion of LNFP-2 led to reduced colonization and associated inflammation ( ).
Case Studies on Health Outcomes
Research has highlighted the potential health benefits associated with the consumption of HMOs like LNFP-2. For instance, observational studies have linked higher concentrations of fucosylated HMOs in breast milk to lower morbidity rates in infants, particularly concerning respiratory and gastrointestinal infections ( ).
Table 2: Health Outcomes Associated with Fucosylated HMOs
Study Population | Health Outcome | Observed Effect |
---|---|---|
Gambian Infants | Morbidity at 4 months | Lower incidence of infections |
US Infants | Respiratory Issues at 3 months | Fewer episodes of diarrhea |
The biological activity of LNFP-2 is attributed to its structural features, particularly the terminal fucose residues that interact with various receptors on immune cells. These interactions can modulate immune responses and potentially provide therapeutic avenues for managing inflammatory diseases ( ).
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKADDOYBRRMBPP-QKPOUJQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501044991 | |
Record name | Lacto-N-fucopentaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lacto-N-fucopentaose-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21973-23-9 | |
Record name | Lacto-N-fucopentaose II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21973-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacto-N-fucopentaose II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacto-N-fucopentaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lacto-N-fucopentaose-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.